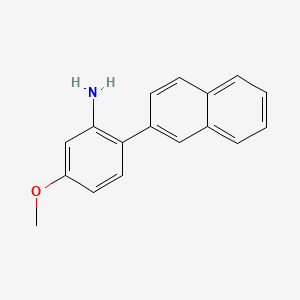

5-Methoxy-(2-naphthalen-2-yl)phenylamine

説明

5-Methoxy-(2-naphthalen-2-yl)phenylamine (IUPAC name: 3-(6-Methoxynaphthalen-2-yl)aniline) is an aromatic amine with a methoxy-substituted naphthalene ring system. Its molecular formula is C₁₇H₁₅NO, and it has a molecular weight of 249.31 g/mol . The compound features a naphthalen-2-yl group linked to a phenylamine moiety, with a methoxy (-OCH₃) substituent at the 6-position of the naphthalene ring. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Synthetic routes for such compounds may involve coupling reactions, such as oxidative amination of phenols with anilines, as demonstrated in studies using metal-catalyzed methods (e.g., M[TPP]Cl catalysts) . The methoxy group acts as an electron-donating substituent, enhancing the aromatic ring's reactivity in electrophilic substitution reactions .

特性

分子式 |

C17H15NO |

|---|---|

分子量 |

249.31 g/mol |

IUPAC名 |

5-methoxy-2-naphthalen-2-ylaniline |

InChI |

InChI=1S/C17H15NO/c1-19-15-8-9-16(17(18)11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,18H2,1H3 |

InChIキー |

LWRWXMKHARJMJE-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C=C2)N |

製品の起源 |

United States |

類似化合物との比較

N-Phenyl-2-naphthylamine

- Structure : C₁₆H₁₃N, lacking the methoxy group.

- Properties : Molecular weight = 219.29 g/mol. Industrial applications include use as an antioxidant in rubber production.

- Key Differences: The absence of the methoxy group reduces electron-donating effects, leading to lower solubility in polar solvents.

5-Methoxy-2-phenoxyaniline

- Structure: C₁₃H₁₃NO₂, featuring a phenoxy (-OPh) group instead of naphthalene.

- Properties: Molecular weight = 215.25 g/mol. The phenoxy group introduces steric hindrance and alters electronic properties compared to the naphthalen-2-yl group.

- Key Differences: Reduced aromatic conjugation due to the smaller phenoxy substituent, leading to lower thermal stability (e.g., decomposition temperature ~200°C vs. ~250°C for the target compound) .

Azomethines with Triphenylamine Core

- Structure : Triphenylamine-based Schiff bases with hexyloxy or thiophene dicarboxylate substituents.

- Properties : High thermal stability (decomposition temperatures >300°C) and tunable optoelectronic properties (e.g., bandgap = 2.1–2.5 eV).

- Key Differences : The imine (-C=N-) linkage in azomethines enhances rigidity and charge transport, unlike the single-bonded naphthalen-2-yl group in the target compound. Applications in organic solar cells are well-documented .

Disubstituted Phenylamines in Angucyclinone Derivatives

- Structure : Phenylamine analogues with dimethyl or methylenedioxy substituents.

- Properties : Enhanced bioactivity, e.g., compound (3,4-dimethyl)phenylamine showed potent Nrf2 transcription activation (EC₅₀ = 0.8 μM).

- Key Differences: Disubstitution patterns improve metabolic stability and binding affinity, whereas the target compound's monosubstitution may limit its biological applications .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Electronic and Steric Effects

Bioactivity and Toxicity

- Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine, exhibit superior bioactivity due to increased steric protection and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。